
3-Fluoroephedrine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoroephedrine-d3 is a deuterated analog of 3-Fluoroephedrine, a synthetic compound that belongs to the class of phenethylamines. It is characterized by the presence of a fluorine atom at the third position of the ephedrine molecule and three deuterium atoms. The molecular formula of this compound is C10H11D3FNO, and it has a molecular weight of 186.24 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoroephedrine-d3 typically involves the introduction of a fluorine atom into the ephedrine molecule, followed by the incorporation of deuterium atoms. One common method involves the fluorination of ephedrine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
3-Fluoroephedrine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-Fluoroacetophenone, while reduction can produce 3-Fluoroephedrine .
科学研究应用
3-Fluoroephedrine-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of ephedrine derivatives.
Biology: The compound is used in studies involving the metabolism and pharmacokinetics of ephedrine analogs.
Medicine: Research on this compound contributes to the development of new therapeutic agents targeting the central nervous system.
作用机制
The mechanism of action of 3-Fluoroephedrine-d3 involves its interaction with adrenergic receptors in the central nervous system. The compound acts as a sympathomimetic agent, stimulating the release of neurotransmitters such as norepinephrine and dopamine. This leads to increased alertness, reduced fatigue, and enhanced cognitive function. The molecular targets include adrenergic receptors and monoamine transporters, which play a crucial role in the regulation of neurotransmitter levels .
相似化合物的比较
Similar Compounds
3-Fluoroephedrine: The non-deuterated analog of 3-Fluoroephedrine-d3, with similar pharmacological properties but different isotopic composition.
4-Fluoroephedrine: A structural isomer with the fluorine atom at the fourth position, exhibiting different pharmacokinetic properties.
Ephedrine: The parent compound, lacking the fluorine atom, with well-documented stimulant effects.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can influence its metabolic stability and pharmacokinetics. The deuterium atoms can slow down the rate of metabolic degradation, potentially leading to prolonged effects and reduced toxicity compared to non-deuterated analogs .
属性
CAS 编号 |
1797832-57-5 |
|---|---|
分子式 |
C10H14FNO |
分子量 |
183.226 |
IUPAC 名称 |
(1S,2R)-1-(3-fluorophenyl)-2-(methylamino)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7(12-2)10(13)8-4-3-5-9(11)6-8/h3-7,10,12-13H,1-2H3/t7-,10-/m1/s1 |
InChI 键 |
DGHFNCMIOMIHDW-GMSGAONNSA-N |
SMILES |
CC(C(C1=CC(=CC=C1)F)O)NC |
同义词 |
3-Fluoro-α-[1-(methylamino)ethyl]-benzenemethanol-d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


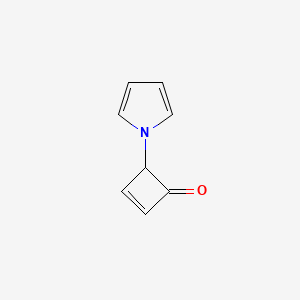
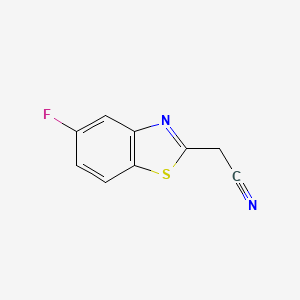
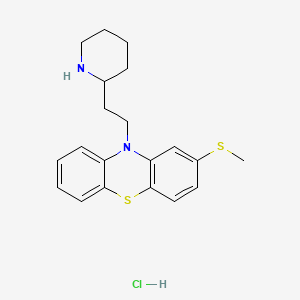
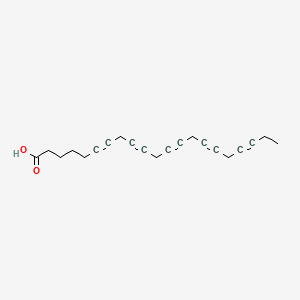
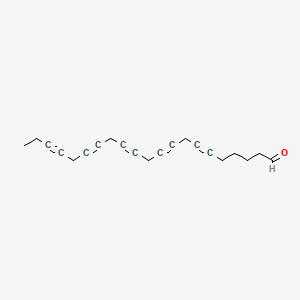
![1-[3-(Trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B582640.png)
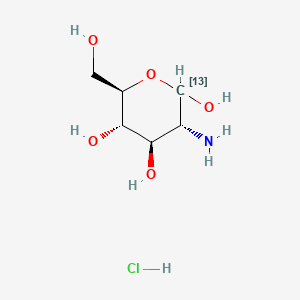

![(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanol](/img/structure/B582653.png)
